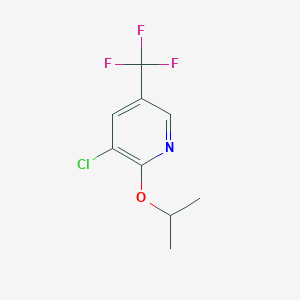

3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-2-propan-2-yloxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO/c1-5(2)15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSGPYRRGTWZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, isopropanol, and trifluoromethylating agents.

Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under controlled temperature and pressure conditions.

Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols). The reactions are typically carried out in polar aprotic solvents like DMF or THF.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve the desired reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative, while oxidation may introduce hydroxyl or carbonyl groups.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The chloro and propan-2-yloxy groups contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physical Properties

The table below compares substituents, molecular weights, melting points, and yields of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂ in 7e) increase melting points due to enhanced intermolecular interactions .

- Bulkier substituents (e.g., -OCH(CH₃)₂ in the main compound) may reduce crystallinity, though data gaps exist.

- Yields vary significantly: Electron-deficient aromatic systems (e.g., 7j) achieve higher yields (91.5%) compared to nitro-substituted analogs (71.8%) .

Spectroscopic Comparisons

- ¹H NMR Shifts : The trifluoromethyl group induces deshielding in adjacent protons. For example, in 7a (), pyridine protons resonate at δ 9.11 and 8.67 ppm, similar to shifts expected in the main compound .

- ¹³C NMR : The -CF₃ group produces characteristic quartets (J ≈ 33–37 Hz) near δ 122–125 ppm, as seen in 7c () .

Biologische Aktivität

3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine is a heterocyclic compound with significant potential in biological applications, particularly in the fields of agriculture and pharmaceuticals. Its unique structural features, including a chloro group, a trifluoromethyl group, and an isopropoxy group, contribute to its chemical reactivity and biological activity. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClF₃N. The structural arrangement includes:

- Chloro group at the 3-position

- Trifluoromethyl group at the 5-position

- Isopropoxy group at the 2-position

These substituents enhance the compound's lipophilicity and reactivity, making it a valuable candidate for various biological studies.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. Common methods include:

- Starting Materials : 3-chloropyridine, isopropanol, and trifluoromethylating agents.

- Reaction Conditions : Utilization of bases like sodium hydride or potassium carbonate in organic solvents such as DMF or THF.

- Purification Techniques : Column chromatography or recrystallization to achieve high purity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Herbicidal Properties

Similar compounds with trifluoromethyl substitutions have demonstrated herbicidal effects. Studies suggest that this compound may inhibit plant growth, making it a candidate for herbicide development.

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial and antifungal properties. Its unique functional groups may interact with microbial cell membranes or specific enzymes, leading to inhibition of growth .

The biological activity of this compound can be attributed to:

- Binding Affinity : The compound can bind to enzymes or receptors, altering their activity.

- Cell Penetration : The trifluoromethyl group enhances its ability to penetrate cell membranes.

- Functional Group Interactions : The combination of chloro and isopropoxy groups contributes to its specificity and potency against biological targets .

Case Studies

- Herbicidal Efficacy : Research on similar trifluoromethylpyridines has shown effective inhibition of specific weed species, suggesting that this compound may offer similar results in agricultural applications .

- Antimicrobial Testing : In vitro studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, warranting further exploration into the efficacy of this specific compound .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)pyridine | Lacks isopropoxy group | Intermediate in agrochemicals |

| 4-Chloro-3-(trifluoromethyl)pyridine | Different chlorine positioning | Distinct biological activity |

| Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate | Contains thiazole ring | Different reactivity patterns |

This table highlights how the unique combination of functional groups in this compound may confer specific biological activities not present in its analogs.

Q & A

Basic: What are the common synthetic routes for preparing 3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine?

Answer:

A widely used method involves Pd-catalyzed cross-coupling reactions . For example, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at specific positions. In a representative procedure (adapted from related trifluoromethylpyridine syntheses), 2-chloro-5-(trifluoromethyl)pyridine reacts with (2,4-difluorophenyl)boronic acid under PdCl(C₃H₅)(dppb) catalysis. Key conditions include a toluene/MeOH/water solvent system, K₂CO₃ as a base, and heating at 110°C for 16 hours, yielding ~82% product . The isopropoxy group (propan-2-yloxy) can be introduced via nucleophilic substitution of a chlorine atom using isopropanol under basic conditions.

Basic: How is this compound characterized structurally, and what analytical methods are recommended?

Answer:

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For example:

- ¹H NMR identifies protons on the pyridine ring and isopropoxy group.

- ¹⁹F NMR detects the trifluoromethyl group (δ ~ -60 to -65 ppm).

- ¹³C NMR resolves carbon environments, including CF₃ and ether linkages.

High-Performance Liquid Chromatography (HPLC) ensures purity (>97%), while mass spectrometry (MS) confirms molecular weight. These methods align with protocols used for analogous trifluoromethylpyridines .

Advanced: What strategies enable regioselective functionalization of this compound?

Answer:

Regioselectivity is influenced by electronic and steric effects of substituents. For instance:

- The chlorine atom at position 3 is a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) .

- The trifluoromethyl group at position 5 directs electrophilic attacks to the 4-position via electron-withdrawing effects.

- Pd-catalyzed C-H activation can functionalize positions ortho to directing groups (e.g., pyridyl nitrogen), as demonstrated in related Ir(III) complex syntheses .

Advanced: How does this compound perform in coupling reactions, and how can contradictory yield data be resolved?

Answer:

Reported yields for Pd-catalyzed couplings vary (e.g., 77–93% for similar substrates ). Contradictions arise from:

- Catalyst loading : Lower Pd concentrations (<2 mol%) may reduce side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of boronic acids.

- Temperature : Optimized heating (e.g., 110°C vs. 80°C) enhances reaction rates without decomposition.

Systematic screening via Design of Experiments (DoE) is recommended to identify optimal conditions .

Advanced: What are its applications in medicinal chemistry, and how are analogs designed?

Answer:

The compound serves as a pharmacophore scaffold due to its trifluoromethyl and ether moieties. Examples include:

- Kinase inhibitors : Structural analogs (e.g., SC06) disrupt mTOR signaling via hydrogen bonding with ATP-binding pockets .

- Antimicrobial agents : Substitution with azetidine or pyrrolidine enhances target binding, as seen in related pyridines .

Structure-Activity Relationship (SAR) studies focus on modifying the isopropoxy group and introducing bioisosteres (e.g., replacing Cl with Br or I) .

Advanced: How is this compound utilized in materials science?

Answer:

Its electron-deficient pyridine core and thermal stability make it suitable for:

- OLEDs : As a ligand in Ir(III) complexes, it enables greenish-blue emission with high quantum yields (e.g., EQEs up to 33.5%) .

- Coordination polymers : The trifluoromethyl group enhances solubility in non-polar matrices, aiding thin-film fabrication .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : N95 masks, gloves, and eyeshields are mandatory due to its WGK 3 classification (high water hazard) .

- Waste disposal : Halogenated byproducts require segregation and treatment by certified facilities to prevent environmental release .

- Storage : Store sealed at 2–8°C to prevent decomposition .

Advanced: How do computational methods aid in studying its reactivity?

Answer:

Density Functional Theory (DFT) calculations predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.